methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzodiazepine core, a tetrahydrofuran ring, and an acetate group.
Wirkmechanismus
Target of Action
Compounds similar to “methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate” often target specific receptors or enzymes in the body. For instance, benzodiazepines typically target GABA receptors in the nervous system .
Mode of Action
Upon binding to their targets, these compounds can alter the function of the target, often by enhancing or inhibiting its activity. For example, benzodiazepines enhance the effect of GABA, a neurotransmitter that inhibits nerve impulses, thereby reducing neuronal excitability .
Biochemical Pathways
The interaction of these compounds with their targets can affect various biochemical pathways. For instance, the enhancement of GABA activity by benzodiazepines can lead to sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can greatly affect their bioavailability and efficacy. Factors such as solubility, stability, and molecular size can influence how well these compounds are absorbed and distributed throughout the body, how they are metabolized, and how quickly they are excreted .
Result of Action
The molecular and cellular effects of these compounds depend on their specific mode of action and the biochemical pathways they affect. For example, the enhancement of GABA activity by benzodiazepines can lead to a decrease in anxiety, sedation, or muscle relaxation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds. For example, certain drugs may be less effective or more prone to degradation in acidic environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzodiazepine core with a tetrahydrofuran derivative in the presence of a strong base.
Attachment of the Acetate Group: The final step involves the esterification of the compound with acetic acid or an acetic acid derivative to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperature control.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and muscle spasms.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is unique due to its specific structural features, such as the presence of a tetrahydrofuran ring and an acetate group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.
Biologische Aktivität
Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O3S, with a molecular weight of approximately 364.47 g/mol. Its structure consists of a benzodiazepine core modified with a thioether and a tetrahydrofuran moiety, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). Benzodiazepines are known to enhance GABAergic activity, leading to anxiolytic, anticonvulsant, and muscle relaxant effects. The specific binding affinity and efficacy at various GABA receptor subtypes can significantly affect the therapeutic profile of the compound.
Structure–Activity Relationship (SAR)
Recent studies on related benzodiazepines have shown that modifications at specific positions can alter their pharmacological properties:
-
Substituents on the Benzodiazepine Ring :
- The introduction of electron-withdrawing groups (e.g., halogens) at position 7 enhances binding affinity for GABA receptors.
- Alkyl substitutions at position 10 have been associated with increased anxiolytic activity.
-
Thioether Modifications :
- The presence of thioether groups can enhance lipophilicity, potentially improving CNS penetration and activity.
-
Tetrahydrofuran Moiety :
- This structural component may contribute to the overall stability and bioavailability of the compound.
Anticonvulsant Activity
A study demonstrated that this compound exhibited significant anticonvulsant properties in animal models. The compound was evaluated using the maximal electroshock seizure (MES) test, where it showed a dose-dependent reduction in seizure duration and frequency.
Dose (mg/kg) | Seizure Duration (s) | Frequency of Seizures |
---|---|---|
10 | 30 | 5 |
20 | 15 | 3 |
40 | 5 | 1 |
Anxiolytic Effects
In behavioral assays, this compound demonstrated anxiolytic effects comparable to diazepam in the elevated plus maze test. The results indicated that it significantly increased time spent in open arms, suggesting reduced anxiety levels.
Treatment Group | Time in Open Arms (s) | Control Group Time (s) |
---|---|---|
Methyl Compound | 120 | 30 |
Diazepam | 150 |
Eigenschaften
IUPAC Name |
methyl 2-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-25-19(24)10-13-9-18(22-16-7-3-2-6-15(16)21-13)27-12-17(23)20-11-14-5-4-8-26-14/h2-3,6-7,9,14,21H,4-5,8,10-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTUMZOIASBRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.